molecular formula C11H12N4O4S B1460384 Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2095933-15-4

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1460384
M. Wt: 296.3 g/mol
InChI Key: CHBZAHREPOLVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper Corrosion Inhibition

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and related compounds have shown effectiveness in inhibiting copper corrosion in both neutral and acidic chloride environments. These compounds demonstrate a protective effect by forming self-organizing layers on metal surfaces, with the highest inhibitory effect observed for 2-mercapto- and 2-amino-derivatives at concentrations of at least 1.00 mM (Kruzhilin et al., 2021).

Synthesis and Structural Characterization

The synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines, including compounds related to Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, has been explored. These compounds were characterized through elemental analysis, 1H NMR spectroscopy, and X-ray diffraction, providing insights into their molecular structures (Shikhaliev et al., 2008).

Antimicrobial Activity

Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have been synthesized and assessed for their antimicrobial activity. These complexes showed in vitro activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Ruisi et al., 2010).

Supramolecular Architecture

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments. This research provides valuable information on the potential biological activity of its coordination compounds and their supramolecular architecture (Canfora et al., 2010).

Biological Activity and Potential Anticancer Agents

Research on pyrimidines and related condensed ring systems, including triazolo[4,3-a]pyrimidines and tetrazolo[1,5-a]pyrimidine, has been conducted to evaluate their potential as anticancer agents. This includes compounds similar to Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Badawey, 1996).

properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-18-8(16)4-7-6(9(17)19-2)5-12-10-13-11(20-3)14-15(7)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZAHREPOLVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Citations

For This Compound
1
Citations
AA Kruzhilin, VA Polikarchyuk… - … of Corrosion and …, 2021 - pdfs.semanticscholar.org
The article suggests a new method for the synthesis of new 7-(2-methoxy-2-oxoethyl)-[1, 2, 4] triazolo [1, 5-a] pyrimidine-6-carboxylates containing various substituents at position 2 of …
Number of citations: 2 pdfs.semanticscholar.org

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